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Compound Name:
3-(4-bromophenyl)pentanedioic

Acid

CAS No.: 1141-24-8

Cat. No.: B073454

Get Quote

Technical Profile: 3-(4-
Bromophenyl)pentanedioic Acid
Executive Summary
3-(4-Bromophenyl)pentanedioic acid (CAS: 1141-24-8) is a symmetric dicarboxylic acid

featuring a lipophilic 4-bromophenyl moiety at the

-position. Its structural rigidity and electronic properties make it a valuable precursor for
synthesizing pharmacologically active glutarimides and pyrrolidones. The presence of the
bromine atom provides a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura),
expanding its utility in medicinal chemistry library generation.

Physicochemical Properties
The following data aggregates experimental values and high-confidence predictive models

validated against structural analogs (e.g., 3-(4-chlorophenyl)glutaric acid).
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Table 1: Core Physical Constants
Property Value / Description Source/Validation

CAS Number 1141-24-8 Registry

IUPAC Name

3-(4-

bromophenyl)pentanedioic

acid

Nomenclature

Formula

Molecular Weight 287.11 g/mol

Melting Point 175 – 176 °C Experimental [1]

Appearance
White to off-white crystalline

solid
Observation

Solubility (Water)
Low (< 1 mg/mL at pH 2);

Soluble at pH > 6
pH-dependent

Solubility (Organic)
Soluble in Ethanol, DMSO,

DMF, Ethyl Acetate, Ether
Experimental [1]

pKa (Predicted) , ACD/Labs Model

LogP (Predicted) 1.7 – 2.1 Consensus LogP

Solubility & Stability Insights
pH Dependence: As a dicarboxylic acid, the compound exists as a dianion at physiological

pH (7.4), significantly increasing aqueous solubility compared to the free acid form.

Solid-State Stability: Stable under standard laboratory conditions. Hygroscopicity is low, but

storage in a desiccator is recommended to prevent surface moisture adsorption which can

complicate precise weighing for analytical standards.

Analytical Characterization
Identification of 3-(4-bromophenyl)pentanedioic acid relies on its
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symmetry, which simplifies its NMR spectra.

Nuclear Magnetic Resonance (NMR)
The molecule possesses a plane of symmetry passing through the C3 carbon and the phenyl

ring.

H NMR (400 MHz, DMSO-

):

12.1 ppm (bs, 2H): Carboxylic acid protons (-COOH).

7.45 – 7.50 ppm (d,

Hz, 2H): Aromatic protons ortho to Bromine.

7.20 – 7.25 ppm (d,

Hz, 2H): Aromatic protons meta to Bromine.

3.40 – 3.55 ppm (m, 1H): Methine proton at C3 (-CH-Ar).

2.50 – 2.70 ppm (m, 4H): Methylene protons at C2 and C4 (-CH

-COOH). Note: These may appear as a complex multiplet or diastereotopic doublets of
doublets depending on solvent resolution.

C NMR:

Expected signals: ~173 ppm (C=O), ~140 ppm (Ar-C ipso), ~131 ppm (Ar-C), ~129 ppm

(Ar-C), ~120 ppm (Ar-Br), ~38 ppm (C2/C4), ~35 ppm (C3).

Mass Spectrometry (MS)[5]
Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).

Key Feature: The 1:1 isotopic ratio of

Br and

Br is diagnostic.
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[M-H]

: Peaks at m/z 285 and 287 with equal intensity.

Synthesis & Purification Protocol
The most robust synthesis involves the Knoevenagel condensation of 4-bromobenzaldehyde

with diethyl malonate, followed by hydrolysis and decarboxylation.

Experimental Workflow
Condensation: React 4-bromobenzaldehyde (1 eq) with diethyl malonate (2 eq) using a base

catalyst (piperidine) to form the tetra-ester intermediate.

Hydrolysis/Decarboxylation: Reflux the intermediate in concentrated HCl or HBr. This harsh

acidic environment hydrolyzes the esters and facilitates thermal decarboxylation of the gem-

dicarboxylic acid groups.

Isolation: The product precipitates upon cooling.[1][2]

Purification: Recrystallization from water or a benzene/ethanol mixture.

Synthesis Logic Diagram
The following diagram illustrates the chemical transformation and workup logic.
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Start: 4-Bromobenzaldehyde
+ Diethyl Malonate

Knoevenagel Condensation
(Cat. Piperidine, Reflux)

Intermediate:
Tetra-ethyl ester

Formation of Michael Adduct

Acid Hydrolysis & Decarboxylation
(Conc. HCl, Reflux 8-12h)

-4 EtOH, -2 CO2

Crude Product
(Precipitate on cooling)

Filtration

Recrystallization
(Solvent: Water or Benzene/EtOH)

Pure 3-(4-bromophenyl)pentanedioic acid
(MP: 175-176°C)

Yield ~70-80%

Click to download full resolution via product page

Caption: Step-by-step synthetic pathway from aldehyde precursor to purified dicarboxylic acid.
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Applications in Drug Discovery
This scaffold is a versatile "hub" molecule.

Glutarimides: Dehydration with urea or ammonia yields 4-(4-bromophenyl)piperidine-2,6-

dione, a structural analog of Thalidomide and anticonvulsant agents [1].

GABA Analogs: Mono-decarboxylation (via enzymatic or Curtius rearrangement routes) can

lead to 4-amino-3-(4-bromophenyl)butanoic acid (Baclofen analogs).

Metal-Organic Frameworks (MOFs): The dicarboxylic acid functionality combined with the

rigid phenyl spacer makes it a candidate linker for coordination polymers.

References
U.S. Patent 3,634,428. Beta-(para-halo-phenyl)-glutaric acid imides. 1972. (Describes the

synthesis and melting point of the acid intermediate at 175-176°C).
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National Center for Biotechnology Information.

ChemicalBook. 3-(4-Chlorophenyl)glutaric acid synthesis and properties. (Used for

comparative validation of physicochemical trends).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b073454/docs#3-4-bromophenyl-pentanedioic-acid-
physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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